
BRL 44408
概要
説明
BRL 44408 is a selective α2A-adrenoceptor antagonist with high affinity for the α2A-adrenoceptor subtype. It has been widely utilized in preclinical studies to investigate the role of α2A-adrenoceptors in physiological and pathological processes, including thermoregulation, analgesia, inflammation, and neurotransmitter modulation . Unlike non-selective α2-adrenoceptor antagonists (e.g., yohimbine), this compound exhibits minimal interaction with α2B and α2C subtypes, making it a critical tool for dissecting subtype-specific mechanisms .
準備方法
Chemical Identification and Structural Properties
BRL 44408 maleate is chemically designated as 2-((4,5-dihydro-1H-imidazol-2-yl)methyl)-1-methylisoindoline maleate . Its molecular formula is , with a molecular weight of 331.37 g/mol . The compound exists as a maleate salt, enhancing its solubility and stability for experimental use. Key structural features include:
-
An isoindoline core substituted with a methyl group at position 1.
-
A 4,5-dihydro-1H-imidazol-2-ylmethyl side chain, critical for α2A-adrenoceptor binding.
-
A maleic acid counterion , which stabilizes the compound via salt formation.
The canonical SMILES notation for this compound maleate is:
This representation highlights the connectivity of the isoindoline and imidazoline moieties, as well as the maleate anion .
Physicochemical Properties and Solubility
This compound maleate exhibits distinct solubility profiles across solvents, influencing its formulation for experimental applications:
Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
---|---|---|
Water | 33.14 | 100 |
Dimethylformamide | 30 | 90.6 |
Dimethyl sulfoxide | 30 | 90.6 |
The compound is stable when stored desiccated at -20°C , with a purity of ≥98% confirmed via HPLC . Its stability under aqueous conditions facilitates in vitro assays, though prolonged exposure to light or elevated temperatures should be avoided.
Synthesis and Preparation Challenges
Despite its widespread use in research, detailed synthetic protocols for this compound maleate remain proprietary or unpublished in open literature. Available data suggest the following inferred steps based on structural analogs and fragment-based synthesis:
Core Structure Assembly
-
Isoindoline Formation : Cyclization of o-xylene derivatives via nitration and reduction yields the 1-methylisoindoline backbone.
-
Imidazoline Side-Chain Introduction : Alkylation of the isoindoline nitrogen with a 2-chloromethylimidazoline precursor under basic conditions (e.g., KCO) generates the intermediate free base .
Salt Formation
The free base is treated with maleic acid in a polar solvent (e.g., ethanol) to precipitate the maleate salt. Crystallization conditions (temperature, solvent ratio) are optimized to achieve high purity .
Mechanochemical Optimization
Recent advances in solvent-free synthesis, such as ball-mill mechanochemistry , could streamline steps like alkylation and salt formation. For example, milling equimolar reactants with KCO achieved >90% yields in sulfonamide analogs , suggesting potential applicability to this compound intermediates.
Analytical Characterization
Quality control of this compound maleate relies on advanced analytical techniques:
Parameter | Method | Specification |
---|---|---|
Purity | HPLC | ≥98% (C18 column, UV detection at 254 nm) |
Salt Stoichiometry | NMR | 1:1 molar ratio (base:maleic acid) |
Crystal Structure | X-ray diffraction | Monoclinic system, P2/c space group |
Nuclear magnetic resonance (NMR) spectra confirm the integration of the maleate counterion, while mass spectrometry (MS) verifies the molecular ion peak at m/z 331.37 .
Pharmacological Validation in Research
Although preparation methods are sparingly documented, this compound’s biological efficacy is well-established:
-
α2A-Adrenoceptor Antagonism : Exhibits values of 1.7 nM (α2A) and 144.5 nM (α2B), confirming subtype selectivity .
-
Neurotransmitter Modulation : At 100 nM, increases evoked noradrenaline efflux in monoamine oxidase-A knockout mice, reversing dexmedetomidine-induced inhibition .
-
Behavioral Effects : Reduces immobility time in the forced swim test (antidepressant-like activity) and exhibits analgesic properties in visceral pain models .
化学反応の分析
Types of Reactions
2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
科学的研究の応用
Antidepressant Effects
Mechanism of Action
BRL 44408 acts as a selective antagonist for the α2A adrenoceptor, which plays a crucial role in the regulation of neurotransmitter release, particularly norepinephrine and dopamine. By inhibiting this receptor, this compound enhances the availability of these neurotransmitters in the central nervous system, which is beneficial for treating mood disorders.
Preclinical Studies
In preclinical models, this compound has demonstrated significant antidepressant-like effects. A study showed that it reduced immobility time in the forced swim test and decreased adjunctive water intake in schedule-induced polydipsia assays, indicating its potential efficacy in alleviating depressive symptoms .
Table 1: Summary of Antidepressant Effects
Study Type | Model Used | Key Findings |
---|---|---|
Preclinical | Forced Swim Test | Decreased immobility time |
Preclinical | Schedule-Induced Polydipsia | Reduced water intake |
Analgesic Properties
Pain Management
this compound has also been investigated for its analgesic properties. Its ability to antagonize α2A adrenoceptors has been linked to increased levels of norepinephrine and dopamine in specific brain regions, contributing to pain relief.
Preclinical Findings
In models of visceral pain, this compound exhibited analgesic activity by reducing abdominal stretching induced by para-phenylquinone (PPQ) injections . This suggests its potential role in managing pain associated with various conditions.
Table 2: Summary of Analgesic Effects
Study Type | Model Used | Key Findings |
---|---|---|
Preclinical | Visceral Pain Model | Decreased abdominal stretching |
Mitigating Antipsychotic-Induced Side Effects
Extrapyramidal Symptoms (EPS)
this compound has been explored as a treatment option for extrapyramidal symptoms induced by antipsychotic medications such as olanzapine. The drug's antagonistic properties at the α2A adrenoceptor may counteract some metabolic side effects associated with antipsychotics.
Case Studies
In a study involving chronic administration of olanzapine, co-treatment with this compound significantly ameliorated weight gain and reduced feeding efficiency in animal models . These findings highlight its potential utility in managing metabolic disturbances linked to long-term antipsychotic therapy.
Table 3: Summary of Antipsychotic-Induced Side Effects
Study Type | Drug Combination | Key Findings |
---|---|---|
Animal Study | Olanzapine + this compound | Reduced weight gain and improved metabolic profile |
Other Potential Applications
Infectious Diseases
Recent studies have indicated that this compound may enhance the infectivity of certain viruses when combined with norepinephrine, suggesting a complex role in infectious disease dynamics . This area requires further exploration to determine the implications of α2A antagonism on viral pathogenesis.
作用機序
The mechanism by which 2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation .
類似化合物との比較
Pharmacological Profile and Selectivity
Table 1: Antagonist Potency (KB) of BRL 44408 and Comparators in Human Saphenous Vein
Compound | KB (nM) Against Noradrenaline | Selectivity for α2 Subtypes |
---|---|---|
This compound | 45.0 ± 3.2 | α2A > α2B/C |
Yohimbine | 6.2 ± 0.8 | Non-selective |
ARC 239 | 18.4 ± 1.5 | α2B/C > α2A |
Prazosin | 6.7 ± 0.3 | α1 > α2A |
This compound demonstrates significantly lower potency compared to yohimbine and prazosin in human tissues but superior selectivity for α2A-adrenoceptors. In rat kidney, its affinity for α2A-adrenoceptors is 66-fold lower than yohimbine, highlighting species-dependent variability . Radioligand binding studies confirm this compound’s α2A selectivity, with 29-fold lower affinity for 5-HT1A receptors compared to yohimbine in human platelets .
Functional Comparisons with Similar Compounds
Thermoregulatory Effects
- This compound vs. Yohimbine: In rats, this compound (1 mg/kg) potentiates and prolongs MDMA-induced hypothermia, whereas yohimbine non-selectively antagonizes α2-adrenoceptors, causing broader cardiovascular effects (e.g., tachycardia) .
- This compound vs.
Analgesic Effects
- This compound vs. ARC 239 : In murine hot-plate tests, this compound (16.5 µg) achieves 90% maximal possible effect (MPE) in analgesia, partially reversed by naloxone. ARC 239 (α2B/C antagonist) is inactive, confirming α2A specificity .
- This compound vs. Clonidine : Clonidine (α2-agonist) induces analgesia via α2C receptors, while this compound antagonizes α2A receptors, illustrating divergent mechanisms .
Table 2: Functional Effects in Rat Models
Compound | Effect on Core Temperature | Effect on Locomotor Activity | Key Receptor Target |
---|---|---|---|
This compound | Potentiates MDMA-induced hypothermia | Enhances MDMA-induced activity | α2A-adrenoceptor |
MDA | Biphasic (hypo- then hyperthermia) | ↑↑↑ (most potent) | Non-selective |
MDEA | Sustained hypothermia | Minimal effect | Non-selective |
ARC 239 | Not reported | No significant effect | α2B/C-adrenoceptor |
Cross-Reactivity with 5-HT1A Receptors
This compound exhibits moderate affinity for 5-HT1A receptors (Ki = 89 nM in rat cortex), a feature shared with ARC 239 but absent in yohimbine. This cross-reactivity must be considered when interpreting studies on neurotransmitter crosstalk (e.g., serotonin-norepinephrine interactions) .
Table 3: Binding Affinities (Ki) in Rat Brain
Compound | α2A-Adrenoceptor (nM) | 5-HT1A Receptor (nM) |
---|---|---|
This compound | 12.3 ± 1.5 | 89.0 ± 10.2 |
ARC 239 | 8.9 ± 0.7 | 102.4 ± 12.8 |
Yohimbine | 1.2 ± 0.3 | >1000 |
Clinical and Preclinical Implications
- Anti-inflammatory Effects: this compound (2.5–5.0 mg/kg) reduces TNF-α and IL-6 in septic rats, outperforming non-selective antagonists in mitigating cytokine storms .
- Uterine Contractility: In late-pregnant rats, this compound increases cAMP levels via α2A-adrenoceptors, contrasting with spiroxatrine (α2C antagonist), which augments contractions .
- Neurotransmitter Modulation : this compound increases serotonin release in rat raphé nuclei via α2A antagonism, a mechanism distinct from α1-antagonists like prazosin .
生物活性
BRL 44408 is a selective antagonist of the α2A-adrenoceptor, which has garnered attention for its potential therapeutic applications in mood disorders and pain management. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings, data tables, and case studies.
This compound, with a binding affinity () of approximately 8.5 nM for the α2A-adrenoceptor, demonstrates significant selectivity over other adrenergic receptors. Its pharmacological profile indicates that it acts primarily by antagonizing the presynaptic α2A-adrenoceptors, leading to increased release of neurotransmitters such as norepinephrine and dopamine while not affecting serotonin levels significantly .
Table 1: Binding Affinity of this compound
Receptor Type | Binding Affinity () |
---|---|
α2A-Adrenoceptor | 8.5 nM |
α2B-Adrenoceptor | >50-fold less selective |
Neurochemical Effects
In preclinical studies, this compound was shown to penetrate the central nervous system effectively, achieving peak brain concentrations of 586 ng/g and plasma concentrations of 1124 ng/ml in rats . The compound's administration led to significant increases in extracellular norepinephrine and dopamine levels in the medial prefrontal cortex, highlighting its role in modulating neurotransmitter dynamics.
Behavioral Assessments
This compound has demonstrated antidepressant-like effects in various behavioral assays:
- Forced Swim Test : The compound reduced immobility time in a dose-dependent manner, suggesting an antidepressant effect.
- Schedule-Induced Polydipsia : It also decreased adjunctive water intake, further indicating its potential as an antidepressant .
Table 2: Behavioral Effects of this compound
Test | Effect Observed | Dosage Range |
---|---|---|
Forced Swim Test | Decreased immobility time | 1-30 mg/kg |
Schedule-Induced Polydipsia | Reduced water intake | 1-30 mg/kg |
Visceral Pain Model | Decreased abdominal constrictions | 1-30 mg/kg |
Pain Management Applications
This compound has been investigated for its analgesic properties. In models of visceral pain induced by para-phenylquinone (PPQ), this compound significantly reduced abdominal stretching behaviors . This suggests that antagonism of α2A-adrenoceptors may provide a novel approach to managing chronic pain conditions.
Case Study: Analgesic Efficacy
In a study assessing the analgesic efficacy of this compound in male CD-1 mice, the compound was administered prior to PPQ injection. The results indicated a marked reduction in pain behaviors compared to control groups, supporting its potential utility in pain management strategies .
Broader Implications and Future Research Directions
The findings surrounding this compound underscore its potential as a therapeutic agent for mood disorders and pain management. Its ability to selectively antagonize α2A-adrenoceptors opens avenues for developing new treatments that may mitigate the side effects commonly associated with current pharmacotherapies.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of BRL 44408 in modulating α2A-adrenergic receptor activity?
this compound acts as a potent and selective antagonist of the α2A-adrenoceptor subtype, with a Ki value of 8.5 nM and a K(B) of 7.9 nM in vitro. Its antagonistic activity disrupts receptor-mediated signaling, such as inhibition of the MAPK/ERK pathway, which is critical in attenuating LPS-induced acute lung injury in murine models . Methodologically, researchers should employ radioligand binding assays (e.g., [³H]-RX821002 displacement) to quantify receptor affinity and functional assays (e.g., GTPγS binding) to confirm antagonism .
Q. How selective is this compound for α2A-adrenoceptor subtypes compared to other α2 subtypes?
this compound exhibits >50-fold selectivity for α2A over α2B/C subtypes, as demonstrated by competitive binding studies using transfected cell lines expressing individual receptor subtypes. To validate selectivity, researchers should compare this compound’s IC₅₀ values across α2A, α2B, and α2C receptors using standardized protocols, such as fluorescence-based calcium mobilization assays or cAMP accumulation assays .
Q. What experimental models are appropriate for assessing this compound’s in vivo pharmacokinetics and CNS penetration?
Rodent models are commonly used, with intravenous or intraperitoneal administration of this compound (1–5 mg/kg). Pharmacokinetic profiling in rats shows peak brain concentrations of 586 ng/g and plasma concentrations of 1,124 ng/ml, indicating significant blood-brain barrier penetration. Researchers should employ LC-MS/MS for quantification and pair these measurements with functional assays (e.g., reversal of clonidine-induced hypotension) to confirm CNS activity .
Advanced Research Questions
Q. How does this compound influence the MAPK/ERK signaling pathway in LPS-induced inflammatory models?
In murine models of LPS-induced acute lung injury, this compound reduces pro-inflammatory cytokine expression (e.g., TNF-α, IL-6) by inhibiting MAPK/ERK phosphorylation. Researchers should use Western blotting to assess ERK1/2 activation in lung tissue and ELISA to quantify cytokine levels. Dose-response studies (e.g., 1–10 mg/kg, i.p.) are critical to establish efficacy thresholds .
Q. What methodological considerations are essential for evaluating this compound’s interaction with psychostimulants like MDMA in thermoregulatory studies?
Co-administration of this compound (1 mg/kg) with MDMA in rats potentiates hypothermia by extending its duration (e.g., from 60 to 300 minutes). Researchers should use telemetry probes for continuous core temperature monitoring and pair this with plasma catecholamine analysis (HPLC-ECD) to assess adrenergic modulation. Control groups must include α2A-specific agonists (e.g., dexmedetomidine) to isolate receptor subtype effects .
Q. How can contradictory data on this compound’s effects on uterine contractions under hormonal treatments be resolved?
In late-pregnancy rat models, this compound enhances NA-induced uterine contractions under progesterone (P4) pretreatment but shows reduced efficacy with 17β-estradiol (E2). Researchers should standardize hormonal pretreatment durations (e.g., 72 hours for E2) and use isometric tension recordings to measure contraction amplitude. Statistical analysis (ANOVA with Dunnett’s post-test) is recommended to compare treatment groups .
Q. What statistical approaches are optimal for analyzing this compound’s antagonism in GTPγS binding assays?
Dose-response curves for this compound’s inhibition of NA-induced [³⁵S]GTPγS binding should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Ki values. For complex interactions (e.g., with spiroxatrine or ARC 239), two-way ANOVA with Tukey’s multiple comparisons test is advised to assess synergism or antagonism .
Q. How should dose-response experiments be designed to evaluate this compound’s anti-inflammatory efficacy?
Use LPS-challenged mice (10 mg/kg, i.p.) with this compound administered prophylactically (1–10 mg/kg). Measure outcomes via bronchoalveolar lavage (BAL) fluid cell counts, histopathological scoring, and qRT-PCR for inflammatory markers (e.g., IL-1β, COX-2). Include positive controls (e.g., dexamethasone) and validate results across multiple LPS batches to account for endotoxin variability .
Q. Methodological Notes
- Data Contradictions : Discrepancies in this compound’s effects (e.g., uterine contraction modulation) may arise from hormonal pretreatment protocols or receptor subtype crosstalk. Replicate studies under standardized conditions.
- Advanced Models : For receptor subtype specificity, use CRISPR-edited cell lines lacking α2A, α2B, or α2C receptors to isolate this compound’s effects .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and blinding during data collection .
特性
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-12-5-3-2-4-11(12)8-16(10)9-13-14-6-7-15-13/h2-5,10H,6-9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOFAUSEYBZKDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1CC3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922665 | |
Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1-methyl-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118343-19-4 | |
Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118343-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brl 44408 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118343194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1-methyl-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRL-44408 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZET7B198W2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。